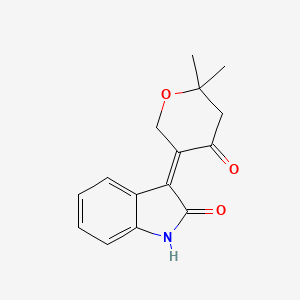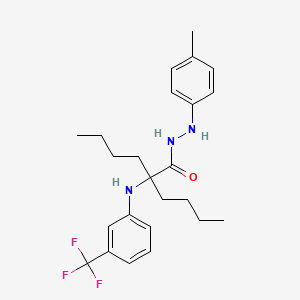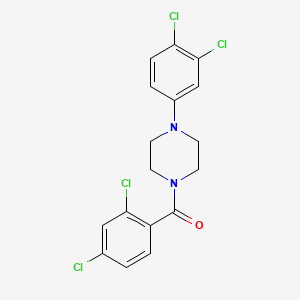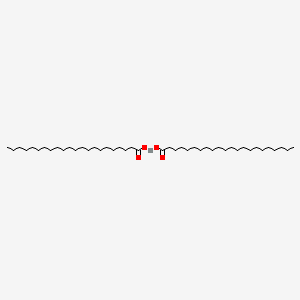
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is an organophosphorus compound primarily used as a pesticide. It is effective in controlling pests and diseases on crops such as vegetables, fruits, and cotton by affecting the nervous system of pests, thereby interfering with their growth and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt typically involves the reaction of 1,3-dimethylbutyl alcohol with phosphorus pentasulfide to form the corresponding phosphorodithioate ester. This ester is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for purification and quality control to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted phosphorodithioates.
Aplicaciones Científicas De Investigación
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on the nervous system of pests and its potential use in pest control strategies.
Medicine: Studied for its potential therapeutic effects and as a lead compound for developing new drugs.
Industry: Used in the formulation of pesticides and other agricultural chemicals.
Mecanismo De Acción
The compound exerts its effects by targeting the nervous system of pests. It inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system, which ultimately results in paralysis and death of the pest.
Comparación Con Compuestos Similares
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Dimethoate: Another organophosphorus pesticide with a similar mode of action but different chemical structure.
Malathion: A widely used organophosphorus pesticide with a broader spectrum of activity.
Chlorpyrifos: An organophosphorus pesticide with a different chemical structure and slightly different mode of action.
These compounds share similarities in their use as pesticides and their mechanism of action but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
58237-08-4 |
|---|---|
Fórmula molecular |
C12H26NaO2PS2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
sodium;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2.Na/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h9-12H,7-8H2,1-6H3,(H,16,17);/q;+1/p-1 |
Clave InChI |
ZNNCWPIULSATEN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


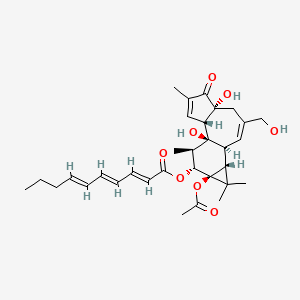
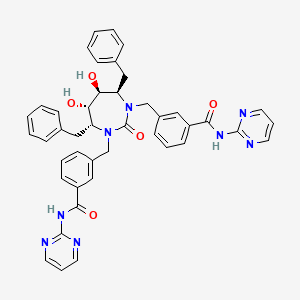


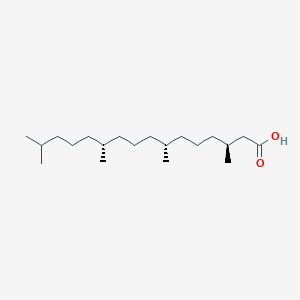
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
